molecular formula C15H14N4O5S2 B2648531 Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 431075-68-2

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2648531
CAS No.: 431075-68-2
M. Wt: 394.42
InChI Key: YHJYWLFBXPHXIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound featuring a thioureido linker conjugated to a 3-nitrobenzoyl group and an ethyl acetate side chain. The 3-nitrobenzoyl moiety introduces strong electron-withdrawing properties, which may enhance reactivity, alter solubility, and influence bioactivity compared to non-nitro-substituted analogs .

Properties

IUPAC Name

ethyl 2-[2-[(3-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-4-3-5-11(6-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYWLFBXPHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with a thiourea derivative.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing thiourea and thiazole moieties exhibit significant anticancer properties. Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate has been investigated for its cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.94 μM against MCF-7 breast cancer cells, suggesting that modifications in the structure can enhance anticancer activity .

1.2 Antimicrobial Properties

Thiourea derivatives are known for their antimicrobial activities. This compound has shown potential against Gram-positive and Gram-negative bacteria. A study reported that similar thiourea compounds exhibited antibacterial effects comparable to standard antibiotics like norfloxacin . The presence of the nitro group in the structure may enhance these properties, making it a candidate for further development as an antimicrobial agent.

1.3 Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Studies on related compounds have shown promising AChE inhibitory activities with low IC50 values, indicating potential for therapeutic applications in cognitive disorders .

Agricultural Applications

2.1 Pesticidal Activities

Thiourea derivatives have been explored for their pesticidal properties. This compound could serve as a basis for developing new agrochemicals aimed at controlling pests and diseases in crops. Research indicates that structurally similar compounds have shown effectiveness against various agricultural pests, suggesting a pathway for the application of this compound in sustainable agriculture practices .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of thiourea and thiazole groups into polymer matrices has led to materials with enhanced properties such as thermal stability and mechanical strength. This compound can be synthesized into polymeric forms that may be utilized in coatings or composites with improved performance characteristics .

Data Summary Table

Application Area Activity/Property Reference
Medicinal Chemistry - AnticancerIC50 = 5.94 μM against MCF-7
Medicinal Chemistry - AntimicrobialEffective against Gram-positive/negative bacteria
Medicinal Chemistry - Enzyme InhibitionPotential AChE inhibitor
Agricultural - PesticidalControl of agricultural pests
Material Science - Polymer ChemistryEnhanced thermal/mechanical properties

Case Studies

Several case studies have highlighted the potential of thiourea derivatives in drug development:

  • Cytotoxicity Study : A compound similar to this compound was tested against various cancer cell lines, showing significant cytotoxic effects and suggesting further exploration into its mechanism of action.
  • Antimicrobial Efficacy : A study demonstrated that a related thiourea derivative exhibited broad-spectrum antimicrobial activity, supporting the hypothesis that modifications to the nitrobenzoyl group can enhance efficacy against resistant strains.
  • Polymer Development : Research into the use of thiazole-containing thioureas in polymer formulations revealed improved mechanical properties and thermal stability, paving the way for innovative material applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Predicted) Notable Properties
Target Compound C₁₄H₁₃N₃O₅S₂ ~391.4 3-Nitrobenzoyl-thioureido <7.14 High polarity, potential bioactivity
Ethyl 2-(2-(3-(Thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate C₁₃H₁₃N₃O₃S₃ 355.46 Thiophene-2-carbonyl 7.14 Moderate lipophilicity
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₃H₂₆ClN₅O₃S 514.2 3-Chlorophenyl, piperazine N/A High solubility, 89.1% yield

Biological Activity

Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 2-aminobenzoate with 3-nitrobenzoyl chloride and ammonium thiocyanate in a solvent such as acetone. The reaction proceeds through the formation of thiourea derivatives, followed by cyclization to yield the thiazole ring structure. The process can be summarized as follows:

  • Reagents : Ethyl 2-aminobenzoate, 3-nitrobenzoyl chloride, ammonium thiocyanate.
  • Solvent : Acetone.
  • Reaction Conditions : Reflux for several hours followed by precipitation in cold water.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro assays have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a recent study reported that certain thiazole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .

Trypanocidal Activity

Notably, derivatives of thiazole compounds have shown promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. The IC50 values for related compounds were reported as low as 0.42 µM, indicating potent trypanocidal activity .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various synthesized thiazole derivatives, including those similar to this compound, demonstrated effective inhibition of bacterial growth with minimal cytotoxicity towards human cells.
  • Research on Anticancer Properties :
    • A comprehensive evaluation revealed that these compounds triggered apoptosis in cancer cells via mitochondrial pathways, leading to increased expression of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(2-(3-(3-nitrobenzoyl)thioureido)thiazol-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway. First, the thiazole core is formed by reacting a benzothioamide derivative (e.g., 3-nitrobenzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours). The thiourea moiety is introduced via nucleophilic substitution using 3-nitrobenzoyl isothiocyanate. Yield optimization involves controlling stoichiometry (1:1 molar ratio of intermediates), solvent choice (ethanol for solubility and reactivity), and temperature (reflux at ~80°C). Post-reaction purification via ether extraction and sodium sulfate drying improves purity . For reproducibility, monitor reaction progress with TLC (chloroform:methanol, 4:1) and characterize intermediates via ESI-MS and microanalysis .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • ESI-MS to confirm molecular weight (e.g., expected [M+H]+ peaks around 400–600 m/z, depending on substituents) .
  • FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹ for thiourea) .
  • Single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve 3D structure. Crystallize the compound in ethanol or DMSO, and collect data using Mo-Kα radiation. SHELXL refines atomic positions, while SHELXPRO assists in validating hydrogen bonding and π-stacking interactions .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Screen for antifungal, antibacterial, or antitumor activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans) or bacterial cultures (e.g., S. aureus). Use microdilution methods with 96-well plates and measure OD₆₀₀ after 24–48 hours .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO, test concentrations from 1–100 µM, and compare IC₅₀ values to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-nitrobenzoyl and thiazole groups in bioactivity?

  • Methodological Answer : Synthesize analogs with:

  • Varying substituents : Replace 3-nitrobenzoyl with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects .
  • Modified thiazole rings : Introduce methyl or phenyl groups at the 5-position of the thiazole to study steric effects.
  • Compare bioactivity data (IC₅₀, MIC) across analogs using ANOVA to identify statistically significant trends. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like β-tubulin or DNA gyrase .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation). Poor in vivo efficacy may stem from rapid clearance or low bioavailability .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility. For example, encapsulate the compound in PEGylated liposomes and test efficacy in murine models .
  • Mechanistic studies : Perform transcriptomic analysis (RNA-seq) on treated vs. untreated cells to identify differentially expressed pathways that may not correlate with in vitro assays .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • In silico metabolism : Use software like Meteor (Lhasa Limited) to predict Phase I/II metabolites. Focus on ester hydrolysis (via carboxylesterases) and nitro-group reduction, which may generate reactive intermediates .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity, mutagenicity, and endocrine disruption. Validate with Ames tests (for mutagenicity) and zebrafish embryo assays (for developmental toxicity) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., EGFR kinase) on a sensor chip and measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • Cryo-EM : For large targets (e.g., ribosomes), resolve binding conformations at near-atomic resolution. Compare with X-ray data to confirm binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

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